6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole
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Overview
Description
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azido group attached to both the benzothiazole and phenyl rings, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or a Heck coupling reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Click Chemistry: The azido groups readily participate in click reactions with alkynes to form triazoles.
Reduction: The azido groups can be reduced to amines using reducing agents like triphenylphosphine (PPh3) or catalytic hydrogenation.
Substitution: The azido groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (CuSO4/ascorbate) are commonly used.
Reduction: Triphenylphosphine (PPh3) or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3) for azidation reactions.
Major Products Formed
Triazoles: Formed through click reactions.
Amines: Formed through reduction of azido groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a clickable fluorogenic marker for labeling and tracking molecules in chemical reactions.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole primarily involves its azido groups, which can undergo cycloaddition reactions to form triazoles. These reactions are highly specific and efficient, making the compound useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-(4-Azidophenyl)ethenyl-6-methoxybenzothiazole: Similar structure but with a methoxy group instead of an azido group.
4-Azidophenyl glyoxal: Used for selective functionalization of arginine residues in proteins.
Azidophenyl-modified nucleosides: Used for redox labeling of DNA.
Uniqueness
6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole is unique due to the presence of multiple azido groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable for bioconjugation and material science .
Properties
CAS No. |
64858-77-1 |
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Molecular Formula |
C15H9N7S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
6-azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H9N7S/c16-21-19-11-4-1-10(2-5-11)3-8-15-18-13-7-6-12(20-22-17)9-14(13)23-15/h1-9H |
InChI Key |
HXUCXSUBYFYBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(S2)C=C(C=C3)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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